Fluorescein-5-carbonyl azide, diacetate
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Overview
Description
Fluorescein-5-carbonyl azide, diacetate is a derivative of fluorescein, a widely used fluorescent dye. This compound is particularly notable for its applications in biochemical research, where it serves as a versatile reagent for labeling and tracking biomolecules. The compound’s structure allows it to be used in various chemical modifications, making it a valuable tool in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein-5-carbonyl azide, diacetate involves several key steps:
Rearrangement of Acyl Azide to Isocyanate: The initial step involves the conversion of the acyl azide to an isocyanate.
Reaction with Alcohol: The isocyanate then reacts with an alcohol to form a urethane.
Deprotection: The final step involves the deprotection of the nonfluorescent urethane derivative using hydroxylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Fluorescein-5-carbonyl azide, diacetate undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are less common for this compound due to its stable aromatic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving its azide group.
Hydrolysis: The diacetate groups can be hydrolyzed to yield the corresponding fluorescein derivative.
Common Reagents and Conditions
Hydroxylamine: Used for deprotection of the urethane derivative.
Alcohols: React with the isocyanate intermediate to form urethanes.
Aqueous and Organic Solvents: Depending on the specific reaction, various solvents can be used to optimize conditions.
Major Products
The primary product of interest from these reactions is the deprotected fluorescein derivative, which retains the fluorescent properties of the parent compound.
Scientific Research Applications
Fluorescein-5-carbonyl azide, diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for labeling and tracking chemical reactions.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize cells and biomolecules.
Medicine: Utilized in diagnostic imaging and as a marker in various assays.
Industry: Applied in the development of fluorescent probes and sensors for environmental and industrial monitoring
Mechanism of Action
The mechanism of action of fluorescein-5-carbonyl azide, diacetate involves its conversion to a fluorescent product upon reaction with target molecules. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-functionalized biomolecules. This allows for precise labeling and tracking of molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Fluorescein diacetate: A simpler derivative used for similar applications but lacks the azide functionality.
Tetramethylrhodamine-5-carbonyl azide: Another fluorescent dye with similar applications but different spectral properties.
Carboxyfluorescein bifluorophores: Compounds designed for enhanced fluorescence and reduced self-quenching
Uniqueness
Fluorescein-5-carbonyl azide, diacetate is unique due to its combination of fluorescent properties and reactive azide groups. This dual functionality allows for versatile applications in labeling and tracking biomolecules, making it a valuable tool in various fields of scientific research .
Properties
CAS No. |
223743-67-7 |
---|---|
Molecular Formula |
C25H15N3O8 |
Molecular Weight |
485.41 |
Origin of Product |
United States |
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